1,1'-Dimethoxy-9,9'-spirobi[xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-Dimethoxy-9,9'-spirobi[xanthene] is a complex organic compound belonging to the spiro compound family. It features a unique spiro-structured xanthene core, which is a fused ring system consisting of two benzene rings connected by a pair of oxygen atoms. The presence of two methoxy groups (-OCH₃) at the 1 and 1' positions adds to its chemical complexity and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with xanthene as the base structure
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic methods to ensure higher yields and purity. Continuous flow chemistry techniques can be employed to streamline the process and reduce production time.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂). The oxidation typically targets the methoxy groups, converting them to hydroxyl groups (-OH).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert ketones or aldehydes present in the compound to alcohols.
Substitution: Substitution reactions are common, where the methoxy groups can be replaced by other functional groups through nucleophilic substitution reactions using various nucleophiles.
Common Reagents and Conditions: Reagents like hydrochloric acid (HCl), sodium hydroxide (NaOH), and various organic solvents are often used under controlled temperature and pressure conditions.
Major Products Formed: The major products include hydroxylated derivatives, reduced forms, and various substituted xanthene derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 1,1'-Dimethoxy-9,9'-spirobi[xanthene] serves as a versatile intermediate for the synthesis of more complex molecules.
Medicine: It can be used in the design of pharmaceuticals, especially in the creation of drugs targeting specific biological pathways.
Industry: In the materials science field, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
Mechanism of Action
The mechanism by which 1,1'-Dimethoxy-9,9'-spirobi[xanthene] exerts its effects depends on its specific application. For instance, in OLEDs, the compound acts as a light-emitting material where its luminescence is a result of electron-hole recombination. The molecular targets and pathways involved include the electronic states of the xanthene core and the interaction with other materials in the device.
Comparison with Similar Compounds
Spiro[fluorene-9,9'-xanthene]: Similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
Spiro[9H-fluorene-9,9'-xanthene]-2,7-diamine:
9,9'-Spirobifluorene: A simpler spiro compound used in OLEDs but with different luminescent properties.
These compounds share the spiro structure but differ in their substituents, leading to unique chemical and physical properties.
Properties
CAS No. |
877305-66-3 |
---|---|
Molecular Formula |
C27H20O4 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1,1'-dimethoxy-9,9'-spirobi[xanthene] |
InChI |
InChI=1S/C27H20O4/c1-28-21-13-7-15-23-25(21)27(17-9-3-5-11-19(17)30-23)18-10-4-6-12-20(18)31-24-16-8-14-22(29-2)26(24)27/h3-16H,1-2H3 |
InChI Key |
RERROQCTGUINGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3(C4=CC=CC=C4O2)C5=CC=CC=C5OC6=C3C(=CC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.